molecular formula C22H19N3O4 B13476487 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B13476487
M. Wt: 389.4 g/mol
InChI Key: CZBUQSWFKAWDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving the Fmoc group, are common.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of potassium-competitive acid blockers, the compound inhibits H+/K±ATPase, which is crucial for gastric acid secretion. The Fmoc group also plays a significant role in protecting hydroxy groups during synthetic pathways.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties. The unique structure of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid, particularly the presence of the pyrazolo[3,4-c]pyridine core, distinguishes it from other related compounds.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H19N3O4/c26-21(27)18-10-25(11-20-17(18)9-23-24-20)22(28)29-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-9,18-19H,10-12H2,(H,23,24)(H,26,27)

InChI Key

CZBUQSWFKAWDIL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.